N-(4-methoxybenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(4-methoxybenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a propanamide side chain attached to the nitrogen atom of the quinazolinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced via an amide coupling reaction. This involves the reaction of the quinazolinone derivative with a suitable propanoic acid derivative in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom of the quinazolinone core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, including kinases and proteases, making it a candidate for drug development.
Medicine
In medicine, this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-(4-oxoquinazolin-2(1H)-yl)propanamide: Similar structure but with a different position of the nitrogen atom in the quinazolinone core.
N-(4-methoxybenzyl)-3-(4-oxoquinazolin-4(3H)-yl)propanamide: Similar structure but with a different position of the carbonyl group in the quinazolinone core.
Uniqueness
N-(4-methoxybenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the methoxybenzyl group and the specific positioning of the propanamide side chain contribute to its distinct properties compared to other quinazolinone derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-8-6-14(7-9-15)12-20-18(23)10-11-22-13-21-17-5-3-2-4-16(17)19(22)24/h2-9,13H,10-12H2,1H3,(H,20,23) |
InChI Key |
LJDNEKISMDINEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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